Cas no 81483-81-0 (Adenosine5'-(trihydrogen diphosphate), P'-anhydride with P-1H-imidazol-1-ylphosphonicacid)

81483-81-0 structure
Product name:Adenosine5'-(trihydrogen diphosphate), P'-anhydride with P-1H-imidazol-1-ylphosphonicacid
Adenosine5'-(trihydrogen diphosphate), P'-anhydride with P-1H-imidazol-1-ylphosphonicacid Chemical and Physical Properties
Names and Identifiers
-
- Adenosine5'-(trihydrogen diphosphate), P'-anhydride with P-1H-imidazol-1-ylphosphonicacid
- [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid
- ATP gammaP-imidazolidate
- Adenosine 5'-(trihydrogen diphosphate), monoanhydride with 1H-imidazol-1-ylphosphonic acid
- 81483-81-0
- SCHEMBL12304455
- DTXSID001002003
- Adenosine 5'-(trihydrogen diphosphate) gammap-imidazolidate
- ATP-Gpi
- 9-(5-O-{Hydroxy[(hydroxy{[hydroxy(1H-imidazol-1-yl)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9H-purin-6-amine
-
- Inchi: InChI=1S/C13H18N7O12P3/c14-11-8-12(17-4-16-11)20(6-18-8)13-10(22)9(21)7(30-13)3-29-34(25,26)32-35(27,28)31-33(23,24)19-2-1-15-5-19/h1-2,4-7,9-10,13,21-22H,3H2,(H,23,24)(H,25,26)(H,27,28)(H2,14,16,17)/t7-,9-,10-,13-/m1/s1
- InChI Key: KMJRKPSVWPKZFD-QYVSTXNMSA-N
- SMILES: C1=CN(C=N1)P(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Computed Properties
- Exact Mass: 557.023
- Monoisotopic Mass: 557.023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 17
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 919
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _5.1
- Topological Polar Surface Area: 277A^2
Experimental Properties
- PSA: 306.15000
- LogP: -0.29530
Adenosine5'-(trihydrogen diphosphate), P'-anhydride with P-1H-imidazol-1-ylphosphonicacid Related Literature
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
81483-81-0 (Adenosine5'-(trihydrogen diphosphate), P'-anhydride with P-1H-imidazol-1-ylphosphonicacid) Related Products
- 721890-13-7(4-chloro-2-cyano-N-(3,4-dimethoxyphenyl)-5-phenylpenta-2,4-dienamide)
- 2229451-39-0((1-ethyl-2,3-dihydro-1H-indol-5-yl)methanesulfonamide)
- 900308-51-2(SEC inhibitor KL-2)
- 955639-03-9(2-{(3-chlorophenyl)carbamoylamino}-N-(2-methoxyphenyl)methyl-1,3-thiazole-4-carboxamide)
- 832141-55-6(<br>10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyraz olo[1,5-a]pyrimidine)
- 53667-20-2(N-(4E)-2-benzyl-1,2,3,4-tetrahydroisoquinolin-4-ylidenehydroxylamine)
- 86937-80-6(2-{(tert-butoxy)carbonylamino}-3-(4-nitrophenyl)propanoic acid)
- 898342-87-5(N-(3,4-dimethoxyphenyl)-2-6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 937886-04-9(1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-benzofuran-2-carboxylate)
- 18640-62-5(3-(4-Ethylphenyl)-1-propene)
Recommended suppliers
pengshengyue
Gold Member
CN Supplier
Bulk

Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
